

Spectroscopic Profile of 1-Acetyl-2-imidazolidinone: A Technical Guide

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Compound of Interest

Compound Name: 1-Acetyl-2-imidazolidinone

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for the compound **1-Acetyl-2-imidazolidinone**. The information presented herein is crucial for the identification, characterization, and quality control of this important chemical intermediate in research and pharmaceutical development. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, complete with experimental protocols and visual representations of analytical workflows.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of **1-Acetyl-2-imidazolidinone**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data of **1-Acetyl-2-imidazolidinone**[\[1\]](#)

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Number of Protons	Assignment
2.47	Singlet	-	3H	-CH ₃ (Acetyl group)
3.47	Triplet	8.1	2H	-CH ₂ -N(Ac)-
3.92	Triplet	8.1	2H	-CH ₂ -NH-
5.87	Broad Singlet	-	1H	-NH-

Table 2: ¹³C NMR Spectroscopic Data of **1-Acetyl-2-imidazolidinone**[\[1\]](#)

Chemical Shift (δ) ppm	Carbon Type
23.3	-CH ₃
36.4	-CH ₂ -N(Ac)-
42.1	-CH ₂ -NH-
157.2	C=O (Imidazolidinone ring)
170.8	C=O (Acetyl group)

Infrared (IR) Spectroscopy

Table 3: Infrared (IR) Spectroscopic Data of **1-Acetyl-2-imidazolidinone**[\[1\]](#)

Wavenumber (ν_{max}) cm ⁻¹	Functional Group Assignment
3259	N-H Stretch
1725	C=O Stretch (Acetyl group)
1654	C=O Stretch (Amide in ring)

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data of **1-Acetyl-2-imidazolidinone**[\[1\]](#)

m/z	Ion	Relative Intensity (%)
129	[MH] ⁺	-
128	[M] ⁺	-
85	-	100
70	-	10

Experimental Protocols

The data presented in this guide were obtained using the following methodologies:

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra were recorded on a spectrometer operating at frequencies of 300 MHz and 75.5 MHz, respectively.[\[1\]](#) The sample of **1-Acetyl-2-imidazolidinone** was dissolved in an appropriate deuterated solvent (not specified in the source) and placed in a standard 5 mm NMR tube. The chemical shifts are reported in parts per million (ppm) relative to an internal standard.

Infrared (IR) Spectroscopy

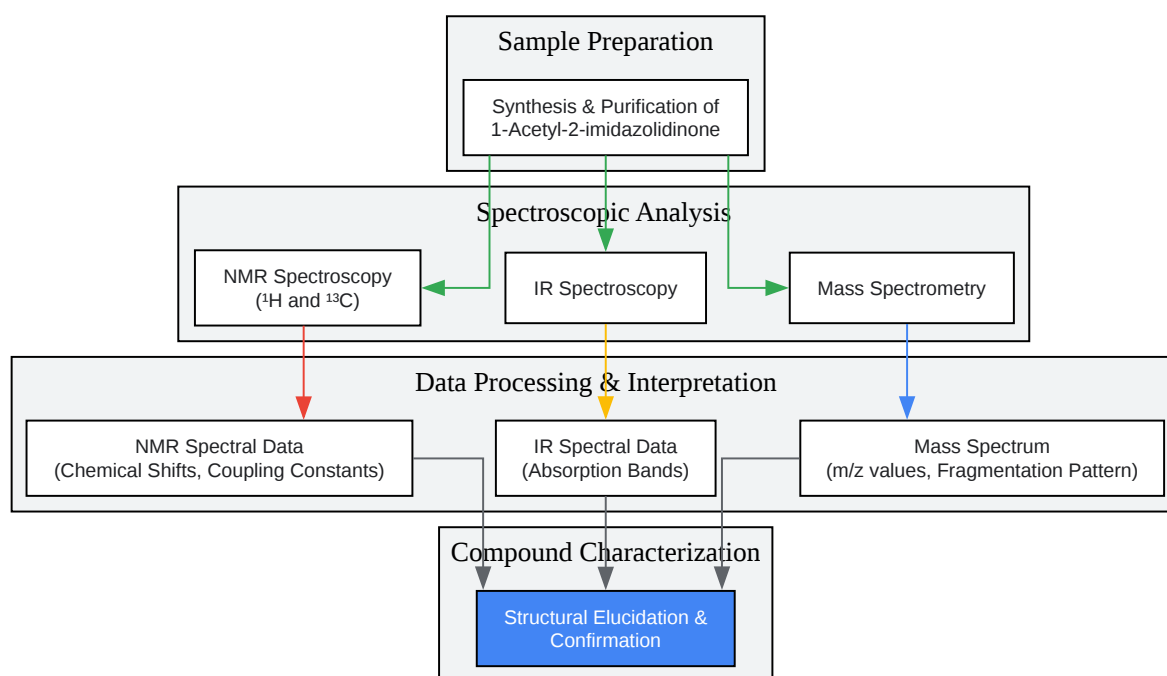
The infrared spectrum was obtained using the KBr (potassium bromide) disc method.[\[1\]](#) A small amount of solid **1-Acetyl-2-imidazolidinone** was intimately mixed with dry KBr powder in a mortar and pestle. The mixture was then compressed under high pressure to form a transparent pellet, through which the IR beam was passed.

Mass Spectrometry (MS)

The mass spectrum was acquired using a mass spectrometer with Chemical Ionization (CI) as the ionization source.[\[1\]](#) The energy of the electron beam was 230 eV.[\[1\]](#)

Visualization of Analytical Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like **1-Acetyl-2-imidazolidinone**.



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Caption: Generalized workflow for the spectroscopic characterization of **1-Acetyl-2-imidazolidinone**.

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References

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